![molecular formula C14H13NOS B14402645 6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one CAS No. 86760-76-1](/img/structure/B14402645.png)
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one is a compound that features a cyclohexa-2,4-dien-1-one core with a 1-(2-sulfanylanilino)ethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(2-sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 2-sulfanylaniline under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 6-[1-(2-sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-2,4-dien-1-one derivatives: These compounds share the cyclohexa-2,4-dien-1-one core but have different substituents.
2-Sulfanylaniline derivatives: These compounds feature the 2-sulfanylaniline moiety but differ in the rest of the structure.
Uniqueness
6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one is unique due to the combination of the cyclohexa-2,4-dien-1-one core and the 1-(2-sulfanylanilino)ethylidene substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
86760-76-1 |
|---|---|
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
2-[C-methyl-N-(2-sulfanylphenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H13NOS/c1-10(11-6-2-4-8-13(11)16)15-12-7-3-5-9-14(12)17/h2-9,16-17H,1H3 |
Clé InChI |
WVCBDCTWYSRTSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1S)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


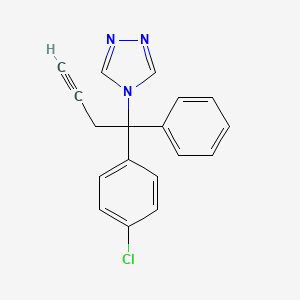

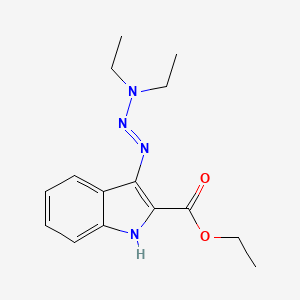
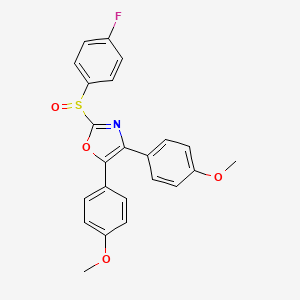
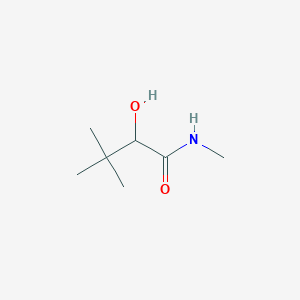
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)

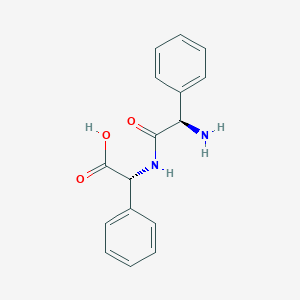
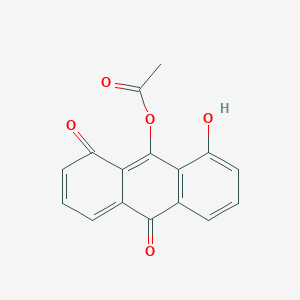
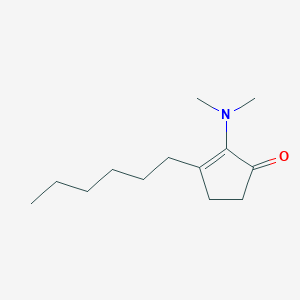
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
